molecular formula C18H20N4O2S2 B2586643 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1351613-45-0

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2586643
M. Wt: 388.5
InChI Key: KSFBBDUMUUBNTE-UHFFFAOYSA-N
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Description

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including Schiff bases and their metal complexes, have been studied for their antibacterial properties. Zinc complexes of benzothiazole-derived Schiff bases, for instance, demonstrated antibacterial activity against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003). These findings suggest the potential of benzothiazole compounds in developing new antibacterial agents.

Anticancer Activity

Several benzothiazole derivatives have been synthesized and evaluated for their anticancer activity. Novel 4-thiazolidinones containing the benzothiazole moiety, for example, exhibited anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). This highlights the therapeutic potential of benzothiazole derivatives in cancer treatment.

Photodynamic Therapy

Benzothiazole compounds have also been explored for their applications in photodynamic therapy, a treatment method that uses light-sensitive compounds to kill cancer cells. A study on zinc phthalocyanine derivatives substituted with benzothiazole groups reported high singlet oxygen quantum yields, indicating their suitability as photosensitizers for photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photophysical Properties

The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, related to the structure of interest, have been examined to understand their hydrogen bonding and assembly behavior. Such studies provide insights into the molecular interactions and potential applications of these compounds in material science and molecular engineering (Balijapalli et al., 2017).

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-22(18-21-16-12(24-2)7-5-9-14(16)26-18)10-15(23)20-17-19-11-6-3-4-8-13(11)25-17/h5,7,9H,3-4,6,8,10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBBDUMUUBNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)CCCC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

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